molecular formula C14H22N4O2 B2426514 N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide CAS No. 1797804-96-6

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide

Cat. No.: B2426514
CAS No.: 1797804-96-6
M. Wt: 278.356
InChI Key: WZZMQQXVASHTRD-UHFFFAOYSA-N
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide is a chemical compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of anti-inflammatory agents .

Scientific Research Applications

Preparation Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide involves several steps. One common method includes the reaction of 4-morpholinopyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. It has been found to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides. This inhibition is achieved through the compound’s binding to the active sites of inducible nitric oxide synthase (iNOS) and COX-2, leading to a reduction in the inflammatory response .

Comparison with Similar Compounds

N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide can be compared with other morpholinopyrimidine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and biological activity.

Properties

IUPAC Name

2,2-dimethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)13(19)16-10-11-15-5-4-12(17-11)18-6-8-20-9-7-18/h4-5H,6-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZMQQXVASHTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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